Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

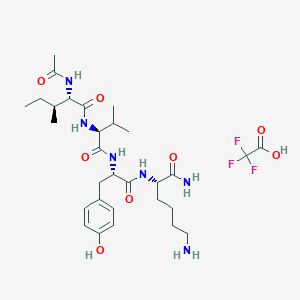

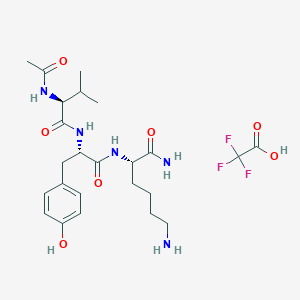

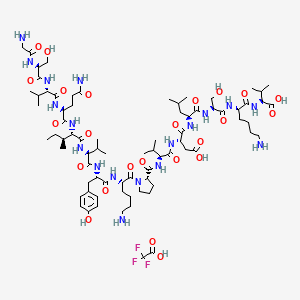

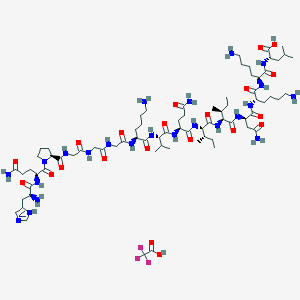

Tau Peptide (244-274) (Repeat 1 Domain) is a peptide derived from the Repeat 1 domain of Tau proteins . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

Tau Peptide (244-274) belongs to the microtubule-associated protein (MAP) family and is involved in the pathogenesis of Alzheimer’s disease . It is derived from the Repeat 1 domain and is a 31-amino acid long peptide . In Alzheimer’s disease research, this peptide can be used to study the role of Tau proteins and their isoforms in the disease progression .

Microtubule Dynamics

Tau proteins, including the Tau Peptide (244-274), are known to play a crucial role in microtubule dynamics . They can be used in research to understand the mechanisms of microtubule assembly and disassembly, and how these processes are regulated .

Protein Interaction Studies

The Tau Peptide (244-274) can be used in protein interaction studies . It can be used to identify other proteins that interact with Tau proteins and to understand the functional implications of these interactions .

Neurodegenerative Disorders

Apart from Alzheimer’s, Tau proteins are implicated in several other neurodegenerative disorders . The Tau Peptide (244-274) can be used in research to understand the role of Tau proteins in these disorders .

Peptide Screening

Peptide screening is a research tool that pools active peptides primarily by immunoassay . Tau Peptide (244-274) can be found by peptide screening, which can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Filament Formation Studies

During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation . Its conformation remained unchanged . This property can be used to study the resistance of Tau proteins to filament formation, which is a key process in several neurodegenerative diseases .

Wirkmechanismus

Target of Action

The primary target of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is the tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease .

Mode of Action

The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate interacts with its target, the tau protein, by resisting filament formation . Its conformation remains unchanged and maintains the same random structure under both acidic and neutral conditions .

Biochemical Pathways

The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate affects the biochemical pathways related to tau protein aggregation. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Pharmacokinetics

It is known that the peptide is synthetic and its molecular weight is 3257.63

Result of Action

The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate’s action results in the resistance to filament formation of tau proteins . This could potentially have implications in the prevention or treatment of Alzheimer’s disease, where tau protein aggregation is a key pathological feature .

Action Environment

The action of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is influenced by environmental factors such as pH. The peptide maintains the same random structure under both acidic and neutral conditions

Eigenschaften

IUPAC Name |

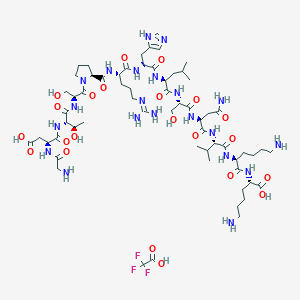

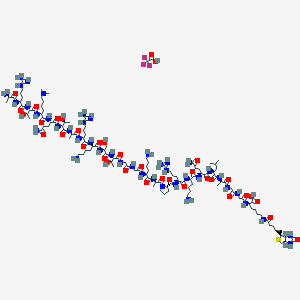

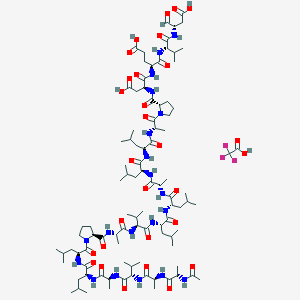

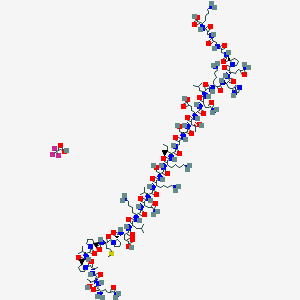

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H238N42O44S.C2HF3O2/c1-15-74(10)112(133(218)156-66-107(195)160-94(67-184)128(213)179-114(77(13)187)136(221)165-84(41-44-108(196)197)119(204)171-91(59-102(150)190)124(209)168-88(56-70(2)3)121(206)161-80(30-16-21-46-142)116(201)170-90(58-78-62-152-69-157-78)123(208)166-85(40-43-101(149)189)138(223)181-52-26-35-96(181)129(214)155-64-105(193)153-63-104(192)154-65-106(194)159-87(141(226)227)34-20-25-50-146)177-120(205)83(33-19-24-49-145)163-127(212)95(68-185)174-118(203)82(32-18-23-48-144)164-134(219)110(72(6)7)175-126(211)92(60-103(151)191)172-117(202)81(31-17-22-47-143)162-122(207)89(57-71(4)5)169-125(210)93(61-109(198)199)173-131(216)97-36-28-53-182(97)139(224)86(45-55-228-14)167-130(215)98-37-29-54-183(98)140(225)111(73(8)9)176-132(217)99-38-27-51-180(99)137(222)75(11)158-135(220)113(76(12)186)178-115(200)79(147)39-42-100(148)188;3-2(4,5)1(6)7/h62,69-77,79-99,110-114,184-187H,15-61,63-68,142-147H2,1-14H3,(H2,148,188)(H2,149,189)(H2,150,190)(H2,151,191)(H,152,157)(H,153,193)(H,154,192)(H,155,214)(H,156,218)(H,158,220)(H,159,194)(H,160,195)(H,161,206)(H,162,207)(H,163,212)(H,164,219)(H,165,221)(H,166,208)(H,167,215)(H,168,209)(H,169,210)(H,170,201)(H,171,204)(H,172,202)(H,173,216)(H,174,203)(H,175,211)(H,176,217)(H,177,205)(H,178,200)(H,179,213)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t74-,75-,76+,77+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,110-,111-,112-,113-,114-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUAXHHGIIVLZ-PIBUXAQJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

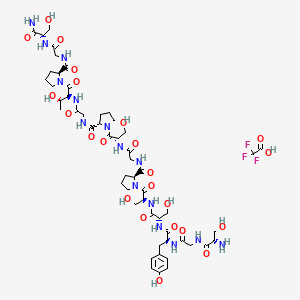

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H239F3N42O46S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.